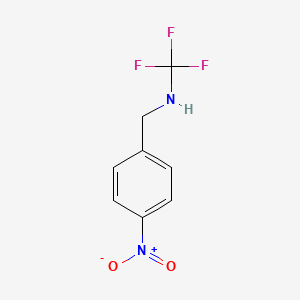
2-(1-bromoethyl)-1-ethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromoethyl)-1-ethyl-1H-imidazole is an organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound features a bromoethyl group and an ethyl group attached to the imidazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-1-ethyl-1H-imidazole typically involves the bromination of 1-ethyl-1H-imidazole. One common method is the reaction of 1-ethyl-1H-imidazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-1-ethyl-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(1-hydroxyethyl)-1-ethyl-1H-imidazole, 2-(1-cyanoethyl)-1-ethyl-1H-imidazole, and various substituted imidazoles.
Elimination Reactions: The major product is 1-ethyl-1H-imidazole-2-ene.
Oxidation and Reduction: Oxidation can lead to the formation of imidazole N-oxides, while reduction can yield dihydroimidazoles.
Scientific Research Applications
2-(1-Bromoethyl)-1-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-bromoethyl)-1-ethyl-1H-imidazole involves its interaction with nucleophiles and bases. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is crucial in nucleophilic substitution and elimination reactions, where the compound serves as a versatile intermediate.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Bromoethyl)-1-methyl-1H-imidazole
- 2-(1-Bromoethyl)-1-phenyl-1H-imidazole
- 2-(1-Bromoethyl)-1-propyl-1H-imidazole
Uniqueness
2-(1-Bromoethyl)-1-ethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromoethyl group and an ethyl group on the imidazole ring allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C7H11BrN2 |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
2-(1-bromoethyl)-1-ethylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3H2,1-2H3 |
InChI Key |
VQLYIBMHSXXIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



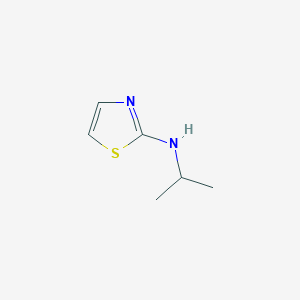
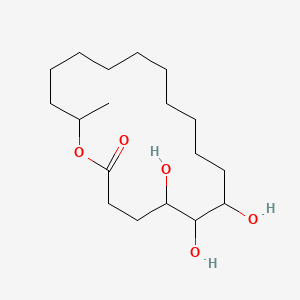

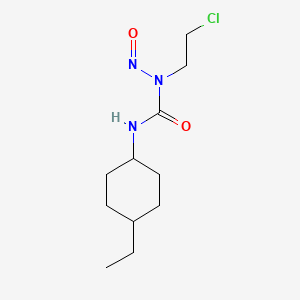
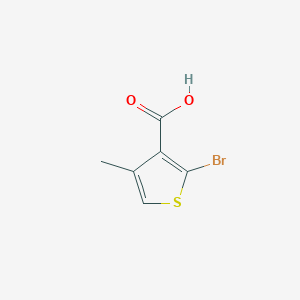
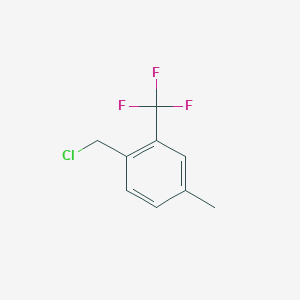
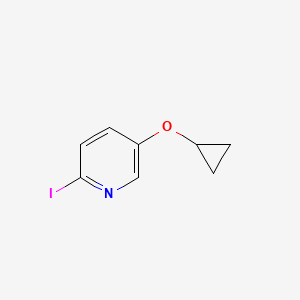
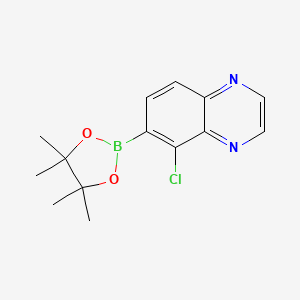
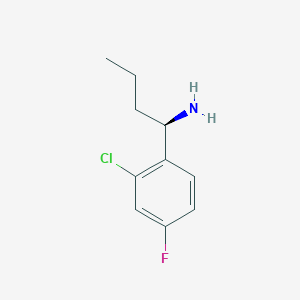
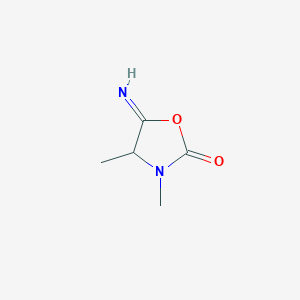
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)
